

Application Notes: In Vivo Administration of ENPP1 Inhibitors

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Compound of Interest

Compound Name: *Enpp-1-IN-5*

Cat. No.: *B12424061*

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Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism. A key function of ENPP1 is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway.[1] The cGAS-STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and initiating an immune response. In the tumor microenvironment, cancer cells can produce and secrete cGAMP, which activates STING in surrounding host immune cells, leading to an anti-tumor response.[2][3] However, ENPP1, often overexpressed on cancer cells, degrades extracellular cGAMP, thereby dampening this anti-tumor immunity.[2][4]

Inhibition of ENPP1 has emerged as a promising therapeutic strategy in oncology. By preventing the degradation of cGAMP, ENPP1 inhibitors can enhance the activation of the STING pathway, promoting innate and adaptive anti-tumor immune responses.[5] This can lead to increased infiltration of T cells into solid tumors and may sensitize "cold" tumors to immune checkpoint inhibitors.[6][7] Several small molecule ENPP1 inhibitors are under preclinical and clinical investigation, demonstrating anti-tumor efficacy both as monotherapy and in combination with other immunotherapies.[8][9]

While a specific molecule designated "**Enpp-1-IN-5**" is not identified in the reviewed literature, this document provides a comprehensive overview and protocols based on published data for

various potent and selective small molecule ENPP1 inhibitors used in in vivo animal studies.

Quantitative Data Summary

The following tables summarize the reported dosages and experimental details for several ENPP1 inhibitors in preclinical in vivo models.

Table 1: In Vivo Dosage and Administration of Small Molecule ENPP1 Inhibitors

Compound Name/Identifier	Animal Model	Administration Route	Dosage	Treatment Schedule	Key Findings
LCB33	CT-26 syngeneic colorectal cancer mouse model	Oral	5 mg/kg	Not Specified	39% tumor growth inhibition (TGI) as monotherapy; 72% TGI in combination with anti-PD-L1.[8]
Insilico Medicine Compound	MC38 syngeneic mouse model	Oral (PO), Twice Daily (BID)	3-30 mpk	Not Specified	A single dose showed 67% TGI. Dose-dependent tumor regression in combination with anti-PD-L1.[6]
TXN10128	Preclinical colon cancer model	Oral	Not Specified	Not Specified	Synergistic tumor growth inhibition with anti-PD-L1; increased tumor-infiltrating lymphocytes. [9]
ZX-8177	Colon murine model	Not Specified	Not Specified	Not Specified	Marked tumor growth inhibition alone or in combination

with anti-PD-L1.[9]

Potentially activates antitumor innate immune response.[9]

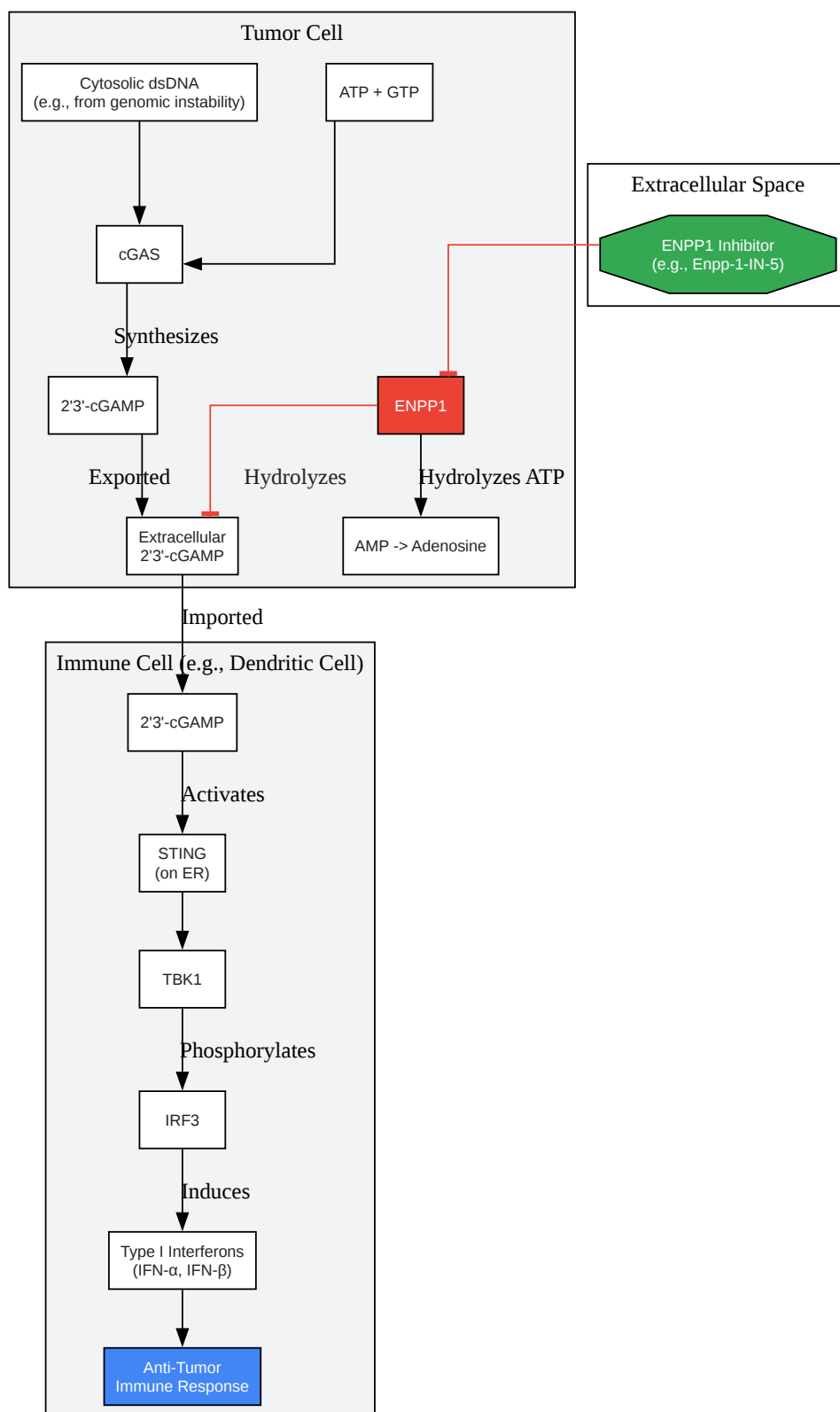
RBS2418 Not Specified Oral Not Specified Not Specified

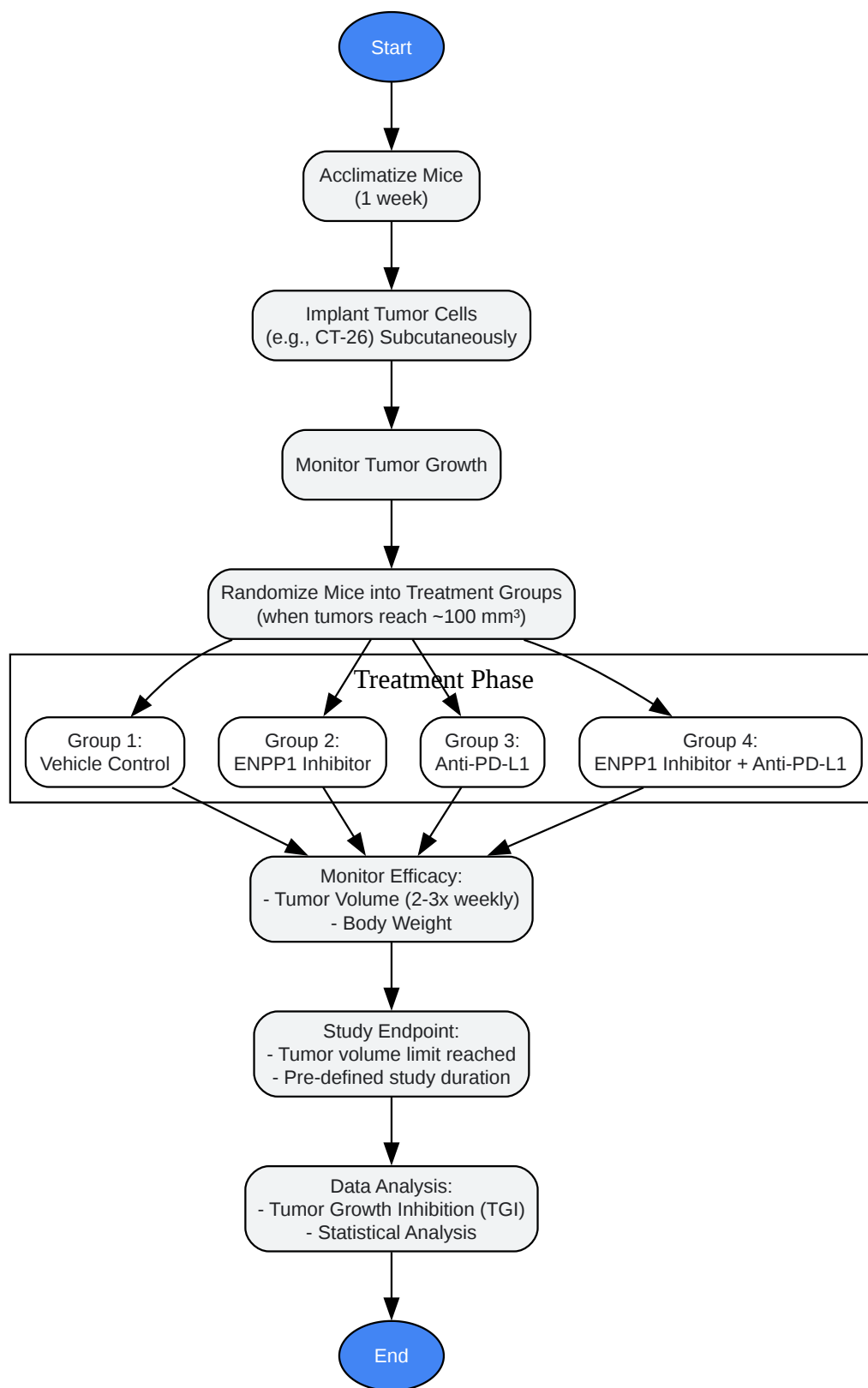
Table 2: In Vivo Administration of ENPP1-Fc Fusion Protein (Biologic)

Compound Name	Animal Model	Administration Route	Dosage	Treatment Schedule	Key Findings
Murine ENPP1-Fc	Murine models of GACI	Subcutaneous (SC)	8-10 mg/kg	Daily	Normalized plasma pyrophosphate (PPi).[10]
Human ENPP1-Fc	Mice	Subcutaneous (SC)	2.5 mg/kg	3 times a week	Normalized murine plasma PPi.[10]
Optimized Human ENPP1-Fc	ENPP1-deficient mice	Subcutaneous (SC)	0.3 mg/kg	Once every 10 days	Maintained efficacious levels of plasma PPi at a 10-fold lower mass dose and less frequent administration.[11][12]

Signaling Pathway

The diagram below illustrates the role of ENPP1 in the cGAS-STING signaling pathway.





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